![molecular formula C17H13NO5 B10897930 4-{5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B10897930.png)
4-{5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(E)-2-CYANO-3-ETHOXY-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoic acid moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[(E)-2-CYANO-3-ETHOXY-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID typically involves multi-step organic reactions One common method includes the condensation of ethyl cyanoacetate with a suitable aldehyde to form the intermediate, followed by cyclization to introduce the furan ring
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
4-{5-[(E)-2-CYANO-3-ETHOXY-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{5-[(E)-2-CYANO-3-ETHOXY-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID involves its interaction with specific molecular targets. The cyano group and furan ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
4-{5-[(E)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID: Lacks the ethoxy group, which may affect its reactivity and applications.
4-{5-[(E)-2-CYANO-3-ETHOXY-3-OXO-1-PROPENYL]-2-THIENYL}BENZOIC ACID: Contains a thiophene ring instead of a furan ring, which can alter its chemical properties and biological activity.
Uniqueness: The presence of the ethoxy group and the specific arrangement of functional groups in 4-{5-[(E)-2-CYANO-3-ETHOXY-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID contribute to its unique reactivity and potential applications. This compound’s structure allows for diverse chemical modifications, making it a versatile tool in research and industry.
Properties
Molecular Formula |
C17H13NO5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
4-[5-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H13NO5/c1-2-22-17(21)13(10-18)9-14-7-8-15(23-14)11-3-5-12(6-4-11)16(19)20/h3-9H,2H2,1H3,(H,19,20)/b13-9+ |
InChI Key |
GKKPDVVQZLXIHW-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)C(=O)O)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B10897851.png)
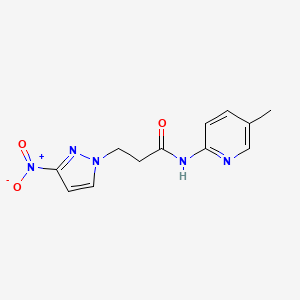
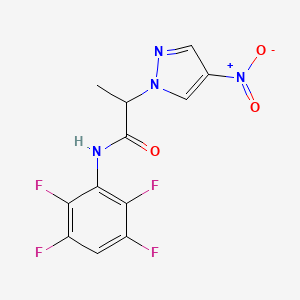
![N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B10897859.png)
![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10897867.png)
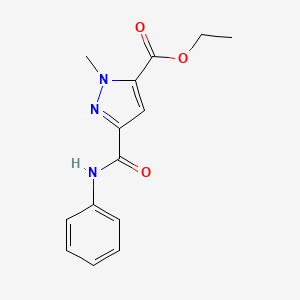
![propan-2-yl (4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10897876.png)
![1-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10897878.png)
![2-({5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10897879.png)
![(4Z)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10897880.png)
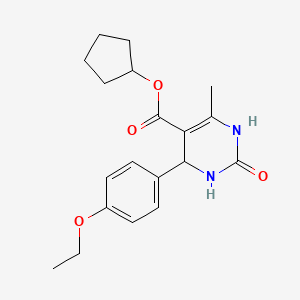
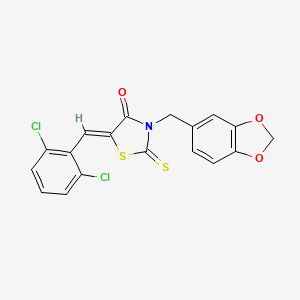
![(5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897911.png)
![(5Z)-5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897925.png)
